2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
This compound is a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 and exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 .
Synthesis Analysis
The synthesis of imidazole-containing compounds is well-documented in the literature . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The first synthesis of imidazole was made by glyoxal and ammonia .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antiprotozoal Applications
One study synthesizes novel derivatives targeting protozoal infections, showing strong nanomolar range activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, surpassing that of metronidazole, the standard treatment. This highlights the compound's potential in treating protozoal infections (Pérez‐Villanueva et al., 2013).
Anticonvulsant Activity
Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives demonstrated significant anticonvulsant effects, with one particular compound exhibiting notable efficacy. This opens avenues for developing new anticonvulsant therapies (Aktürk et al., 2002).
Coordination Complexes and Antioxidant Activity
A study focusing on pyrazole-acetamide derivatives synthesized novel Co(II) and Cu(II) coordination complexes. These complexes, along with their ligands, exhibited significant antioxidant activity, suggesting their potential in oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial and Hemolytic Agents
New N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and evaluated for antimicrobial and hemolytic activity. The series showed variable antimicrobial activity and minimal toxicity, indicating potential for further biological screening (Rehman et al., 2016).
Antitumor Activities and RAF Kinase Inhibition
The synthesis of novel imidazole acyl urea derivatives as RAF kinase inhibitors revealed compounds with similar inhibitory activities to Sorafenib, a known cancer treatment, against the human gastric carcinoma cell line. This underscores the compound's utility in cancer research (Zhu, 2015).
Computational and Pharmacological Evaluation
A study on 1,3,4-oxadiazole and pyrazole novel derivatives assessed them for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds showed binding and moderate inhibitory effects across assays, highlighting the compound's diverse pharmacological potential (Faheem, 2018).
Amidomethane Sulfonyl-linked Bis Heterocycles and Antioxidant Activity
Amidomethane sulfonyl-linked derivatives exhibited excellent antioxidant activity, surpassing standard Ascorbic acid. This suggests the compound's efficacy in combating oxidative stress (Talapuru et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-2-28-15-9-7-14(8-10-15)26-12-11-24-19(26)29-13-18(27)25-17-6-4-3-5-16(17)20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQNUFJZRIZYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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